molecular formula C11H17NO B12976167 (R)-3-(1-Aminobutyl)-2-methylphenol

(R)-3-(1-Aminobutyl)-2-methylphenol

Cat. No.: B12976167
M. Wt: 179.26 g/mol
InChI Key: MKTNNLYVBKOARZ-SNVBAGLBSA-N
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Description

(R)-3-(1-Aminobutyl)-2-methylphenol is a chiral organic compound of significant interest in advanced research and development. This molecule features a phenolic core substituted with a methyl group and a chiral 1-aminobutyl side chain, making it a valuable scaffold for synthetic and medicinal chemistry. Its potential research applications are derived from its structural features, which are similar to those found in compounds used in neuroscience and drug discovery. The stereospecific (R)-enantiomer is particularly useful for creating targeted molecules where chirality influences biological activity and receptor binding. Primary research applications for this compound are anticipated to include its use as a key synthetic intermediate or precursor in the exploration of new therapeutic agents. The structure of this compound suggests potential for investigating modulation of neurological targets, though specific mechanisms of action for (R)-3-(1-Aminobutyl)-2-methylphenol itself have not been established in the public scientific literature. Researchers value this compound for its potential to contribute to the synthesis of complex, optically active molecules for pharmacological screening and the development of novel bioactive compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-[(1R)-1-aminobutyl]-2-methylphenol

InChI

InChI=1S/C11H17NO/c1-3-5-10(12)9-6-4-7-11(13)8(9)2/h4,6-7,10,13H,3,5,12H2,1-2H3/t10-/m1/s1

InChI Key

MKTNNLYVBKOARZ-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=C(C(=CC=C1)O)C)N

Canonical SMILES

CCCC(C1=C(C(=CC=C1)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-Aminobutyl)-2-methylphenol typically involves the reaction of 2-methylphenol with an appropriate aminobutyl precursor under controlled conditions. One common method involves the use of a Grignard reagent, where the 2-methylphenol is first converted to a suitable intermediate, which is then reacted with an aminobutyl halide to form the desired product.

Industrial Production Methods

Industrial production of ®-3-(1-Aminobutyl)-2-methylphenol may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-Aminobutyl)-2-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminobutyl group can be reduced to form primary amines.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

®-3-(1-Aminobutyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(1-Aminobutyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The aminobutyl group can interact with various enzymes and receptors, potentially modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues in Lignin Degradation

Compounds derived from lignin degradation, such as 2-methylphenol, 4-methylphenol, and 2-methoxyphenol, share a phenolic core but differ in substituent groups (Table 1).

Table 1: Structural and Functional Comparison of Phenolic Derivatives

Compound Substituents Biological Activity Key Applications
(R)-3-(1-Aminobutyl)-2-methylphenol Aminobutyl (R), methyl, phenol Bactericidal, plant growth inhibition Lignin degradation, agrochemicals
2-Methylphenol Methyl (ortho), phenol Bactericidal Industrial polymers, SBL treatment
4-Methylphenol Methyl (para), phenol Inhibitory effects Pulping byproduct detoxification
2-Methoxyphenol Methoxy (ortho), phenol Antioxidant, antimicrobial Food preservation, pharmaceuticals
  • Key Findings: The aminobutyl group in (R)-3-(1-Aminobutyl)-2-methylphenol enhances its bioactivity compared to simpler methyl- or methoxy-substituted phenols, likely due to improved molecular interactions with biological targets . 2-Methylphenol and 4-methylphenol are less potent in plant inhibition, suggesting that the aminobutyl side chain is critical for this activity .

Aminophenol Derivatives

Aminophenols such as 2-aminophenol (ortho isomer) and m-aminophenol (meta isomer) share functional groups but differ in substitution patterns (Table 2).

Table 2: Physicochemical and Functional Properties of Aminophenols

Compound Substituents Solubility Key Uses
2-Aminophenol Amino (ortho), phenol Sparingly soluble in cold water; soluble in hot water, alcohol, ether Dye synthesis, reagent in pharmaceuticals
m-Aminophenol Amino (meta), phenol Similar to 2-aminophenol Pharmaceutical intermediates
(R)-3-(1-Aminobutyl)-2-methylphenol Aminobutyl (R), methyl, phenol Not explicitly reported; likely influenced by hydrophobic side chain Specialty chemicals, biocides
  • Key Findings: The hydrophobic aminobutyl chain in (R)-3-(1-Aminobutyl)-2-methylphenol may reduce water solubility compared to smaller aminophenols, impacting its environmental persistence and formulation strategies . Chirality plays a role in its efficacy, as seen in TLC assays where R-configuration-specific interactions are critical for identification .

Pharmaceutical and Industrial Derivatives

Compounds like 4-[2-(tert-butylamino)ethyl]-2-methylphenol (a pharmaceutical reference standard) and 2-aminobutanol (used in Ethambutol synthesis) highlight the importance of aminoalkyl substituents (Table 3).

Table 3: Comparative Analysis of Aminoalkyl-Substituted Phenols

Compound Substituents Key Features Applications
4-[2-(tert-Butylamino)ethyl]-2-methylphenol tert-Butylaminoethyl, methyl, phenol High purity standard Pharmaceutical quality control
2-Aminobutanol Amino, butanol Chiral resolution required Antitubercular drug synthesis
(R)-3-(1-Aminobutyl)-2-methylphenol Aminobutyl (R), methyl, phenol Stereospecific bioactivity Biocides, lignin processing
  • Key Findings: tert-Butyl groups in analogues like 4-[2-(tert-butylamino)ethyl]-2-methylphenol improve metabolic stability but may reduce bioavailability compared to the linear aminobutyl chain in the target compound . 2-Aminobutanol requires stringent chiral separation protocols, similar to (R)-3-(1-Aminobutyl)-2-methylphenol, underscoring the analytical challenges of stereoisomerism .

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